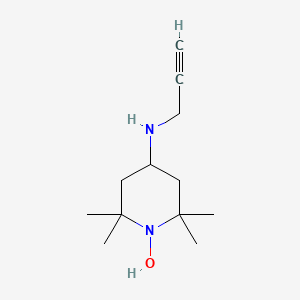![molecular formula C12H9ClN4 B13870452 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
準備方法
The synthesis of 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyridazine compound .
化学反応の分析
6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial effects .
類似化合物との比較
6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities and are used in drug design and development.
1,2,4-Triazolo[4,3-a]pyrazines: Known for their inhibitory activities toward specific kinases, these compounds are studied for their potential use in cancer therapy.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
特性
分子式 |
C12H9ClN4 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
6-chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-14-15-11-7-10(12(13)16-17(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
VLXTWNNCEWUIFA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=C(C(=C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
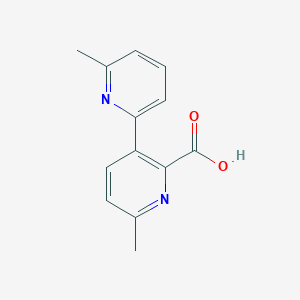
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
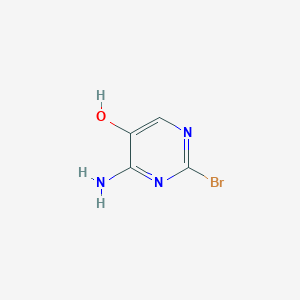
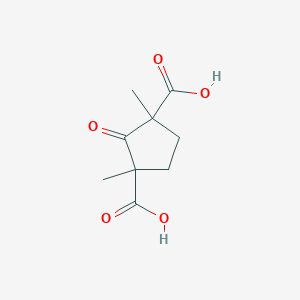
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)

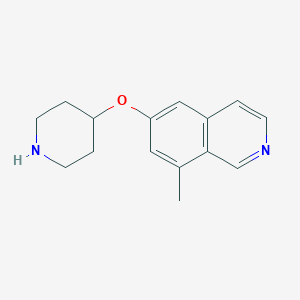
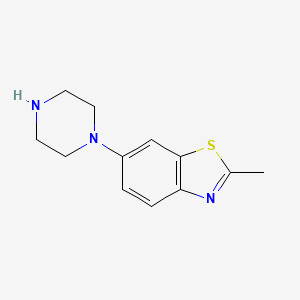
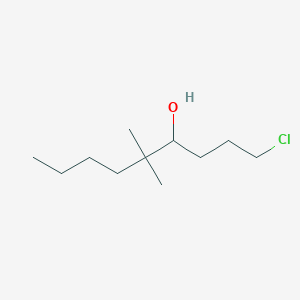

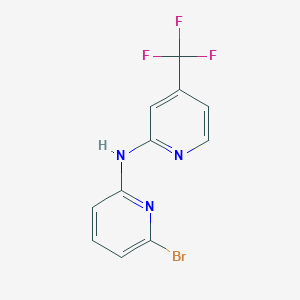
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
